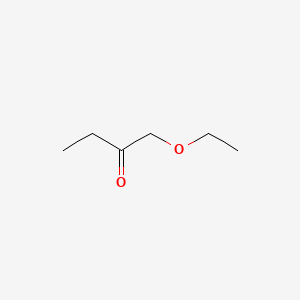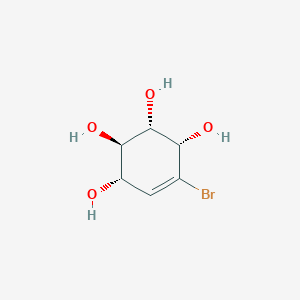
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol is a brominated cyclohexene derivative with four hydroxyl groups attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol typically involves the bromination of cyclohexene derivatives followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding cyclohexene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2,3,4-tetraone or cyclohexane-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of cyclohexene-1,2,3,4-tetrol.
Substitution: Formation of various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,3S,4S)-5-chlorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R,3S,4S)-5-fluorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R,3S,4S)-5-iodocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, and the hydroxyl groups enhance its solubility and reactivity.
Eigenschaften
Molekularformel |
C6H9BrO4 |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H9BrO4/c7-2-1-3(8)5(10)6(11)4(2)9/h1,3-6,8-11H/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
AGYFAAMKMRARQB-SLPGGIOYSA-N |
Isomerische SMILES |
C1=C([C@H]([C@H]([C@@H]([C@H]1O)O)O)O)Br |
Kanonische SMILES |
C1=C(C(C(C(C1O)O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


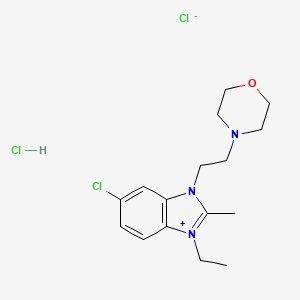
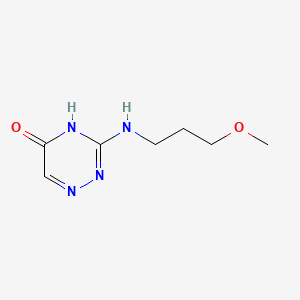
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6](/img/structure/B13825633.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
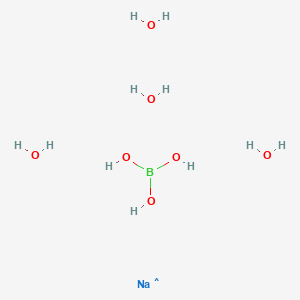

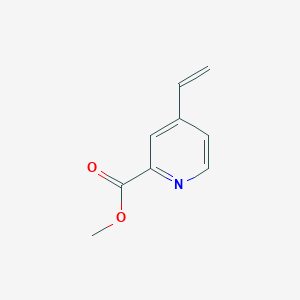
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)


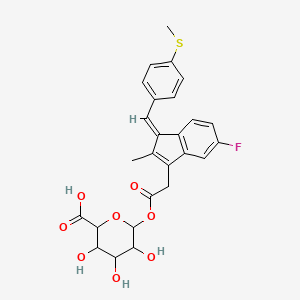
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
